molecular formula C38H62O13 B15294616 25-Epitorvoside D

25-Epitorvoside D

Cat. No.: B15294616
M. Wt: 726.9 g/mol
InChI Key: FOCICMJCJFCWOL-DHVSPIHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 25-Epitorvoside D involves synthetic routes that typically include the use of β-D-Glucopyranoside as a starting material . The reaction conditions often require precise temperature control and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

25-Epitorvoside D undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

25-Epitorvoside D has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 25-Epitorvoside D involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with biochemical processes at the cellular level. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key regulatory proteins and signaling pathways .

Comparison with Similar Compounds

25-Epitorvoside D can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the distinct biological activities it exhibits compared to these similar compounds .

Properties

Molecular Formula

C38H62O13

Molecular Weight

726.9 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C38H62O13/c1-16-10-27(41)38(47-14-16)17(2)28-26(51-38)13-22-20-12-25(23-11-19(39)6-8-36(23,4)21(20)7-9-37(22,28)5)49-35-32(45)33(29(42)18(3)48-35)50-34-31(44)30(43)24(40)15-46-34/h16-35,39-45H,6-15H2,1-5H3/t16-,17-,18+,19-,20+,21-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35-,36+,37-,38+/m0/s1

InChI Key

FOCICMJCJFCWOL-DHVSPIHYSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)OC1)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)O)C)C)OC1)O

Origin of Product

United States

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